molecular formula C19H15N7O4 B2559302 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034349-45-4

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2559302
CAS No.: 2034349-45-4
M. Wt: 405.374
InChI Key: SWHWDDGGBMADMX-UHFFFAOYSA-N
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Description

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15N7O4 and its molecular weight is 405.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

A study by Karpina et al. (2019) focuses on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which includes compounds similar to the one . The research presents a method for the synthesis of these compounds and their biological assessment. The synthesized acetamides consist of 32 analogs bearing a 1,2,4-oxadiazole cycle in positions 6, 7, and 8. This study is significant in understanding the synthesis process and potential biological properties of such compounds (Karpina et al., 2019).

Heterocyclic Derivatives Synthesis

The work of Ibrahim et al. (2011) outlines the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines. Though not directly mentioning the specific compound, this research is relevant for understanding the broader context of synthesizing complex heterocyclic compounds, which may include the compound of interest. The synthesis process described in this study provides insights into the methods used in creating similar complex molecules (Ibrahim et al., 2011).

Innovative Heterocycles in Insecticidal Research

Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety for insecticidal applications. This study is relevant for understanding how similar compounds, including the compound of interest, may be used in developing insecticidal agents. It highlights the potential application of such compounds in agriculture and pest control (Fadda et al., 2017).

Antifungal and Antimicrobial Activities

Prasad et al. (2009) conducted a study on the synthesis and antimicrobial activities of triazolothiadiazoles bearing a 4-methylthiobenzyl moiety. This research is pertinent for understanding the antimicrobial potential of compounds similar to N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. The findings can be instrumental in gauging the potential application of such compounds in medical and pharmaceutical contexts (Prasad et al., 2009).

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O4/c1-11-21-18(30-24-11)12-5-4-8-25-15(22-23-17(12)25)9-20-16(27)10-26-13-6-2-3-7-14(13)29-19(26)28/h2-8H,9-10H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHWDDGGBMADMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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